molecular formula C13H20O B3045483 1-Tert-butyl-4-propoxybenzene CAS No. 108318-78-1

1-Tert-butyl-4-propoxybenzene

Cat. No.: B3045483
CAS No.: 108318-78-1
M. Wt: 192.3 g/mol
InChI Key: SESHYPWSAOBSOY-UHFFFAOYSA-N
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Description

“1-Tert-butyl-4-propoxybenzene” is a chemical compound with the molecular formula C13H20O . It has an average mass of 192.297 Da and a monoisotopic mass of 192.151413 Da . It is also known by other names such as 1-(2-Methyl-2-propanyl)-4-propoxybenzene .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . Unfortunately, the detailed structural analysis is not available in the retrieved data.


Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 259.0±19.0 °C and its density is predicted to be 0.902±0.06 g/cm3 .

Scientific Research Applications

Redox Shuttles in Li-Ion Batteries

  • A study compared different tert-butyl-dimethoxybenzenes as redox shuttles for overcharge protection in LiFePO4-based lithium-ion cells, highlighting the importance of molecular structure in supporting shuttle-protected overcharge cycles. This suggests that compounds with tert-butyl groups might play a role in enhancing battery safety and efficiency (Moshuchak et al., 2007).

Synthesis and Organosolubility of Polyimides

  • Novel polyimides containing tert-butyl side groups were synthesized, showing low dielectric constants, excellent solubility, and high glass transition temperatures. The research emphasizes the impact of tert-butyl groups on the material properties of polyimides, indicating potential applications in electronics and coatings (Chern & Tsai, 2008).

Synthesis of Aryl Bromides

  • The lithium-bromine exchange reactions of aryl bromides with tert-butyllithium were explored, shedding light on the role of solvent and temperature in such reactions. This work could guide the synthesis of complex organic compounds, including those with tert-butyl and propoxy groups (Bailey et al., 2006).

Phase Transitions in Organic Solids

  • Research on solid-solid phase transitions and tert-butyl and methyl group rotation in organic solids offers insights into molecular dynamics and materials' thermal properties. Such studies can inform the design and synthesis of new materials with specific thermal and mechanical characteristics (Beckmann et al., 2017).

Properties

IUPAC Name

1-tert-butyl-4-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESHYPWSAOBSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408202
Record name 1-tert-butyl-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108318-78-1
Record name 1-tert-butyl-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 70 ml. of ethanol (absolute), 0.92 g. of sodium metal was dissolved and 6.0 g. (0.04 M) of 4-tert-butylphenol was added and then, 3.5 g. (0.044 M) of n-propylchloride was added. The mixture was refluxed for 20 hours and ethanol was distilled off and water was added. The reaction product was extracted with benzene and benzene layer was washed with 3% NaOH aqueous solution and with water and dehydrated over sodium sulfate and then, benzene was distilled off and a residue was distilled under a reduced pressure to obtain 4-tert-butyl-1-n-propoxybenzene. The product was dissolved into 6 ml. of glacial acetic acid and then, 12 ml. of fuming nitric acid (d=1.5) was added at 0° to 5° C. to react them for 1 hour and then, the reaction was continued at the ambient temperature for 1 hour at 35° to 40° C. for 4 hours. The reaction mixture was poured into ice water and the product was extracted with chloroform and washed with water, with 3% Na2CO3 aqueous solution and with water and dehydrated over sodium sulfate and chloroform was distilled off and the residue was recrystallized from ethanol to obtain 4.5 g. (43%) of a pale yellow crystal. (melting point of 106° to 107° C.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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